molecular formula C22H19Cl2N7O3 B11688803 2,4-dichloro-6-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-dichloro-6-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11688803
M. Wt: 500.3 g/mol
InChI Key: CONRFRGMWNQKOQ-KBKYJPHKSA-N
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Description

2,4-DICHLORO-6-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is a complex organic compound that features a variety of functional groups, including chlorinated phenol, furan, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-6-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL typically involves multiple steps, starting with the preparation of the core triazine structure. The triazine core can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines. The furan and methoxyphenyl groups are then introduced through further substitution reactions. The final step involves the condensation of the hydrazine derivative with the chlorinated phenol under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-6-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenolic and furan moieties can be oxidized under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorinated phenol can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

2,4-DICHLORO-6-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-6-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-DICHLORO-6-NITROPHENOL: Similar in structure but contains a nitro group instead of the triazine and furan moieties.

    2,4-DICHLORO-6-FLUOROQUINOLINE: Contains a quinoline ring instead of the triazine and furan moieties.

Uniqueness

2,4-DICHLORO-6-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H19Cl2N7O3

Molecular Weight

500.3 g/mol

IUPAC Name

2,4-dichloro-6-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H19Cl2N7O3/c1-33-16-6-4-15(5-7-16)27-21-28-20(25-12-17-3-2-8-34-17)29-22(30-21)31-26-11-13-9-14(23)10-18(24)19(13)32/h2-11,32H,12H2,1H3,(H3,25,27,28,29,30,31)/b26-11+

InChI Key

CONRFRGMWNQKOQ-KBKYJPHKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=C(C(=CC(=C4)Cl)Cl)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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